Cas no 41191-92-8 (Ethyl 3-amino-4-methylbenzoate)
Ethyl 3-amino-4-methylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-amino-4-methylbenzoate
- 3-Amino-4-methylbenzoic acid ethyl ester
- Benzoic acid, 3-amino-4-methyl-, ethyl ester
- 3-Amino-p-toluic Acid Ethyl Ester
- ethyl 3-amino-4-methylbenzoate(SALTDATA: FREE)
- Ethyl 3-Amino-p-toluate
- zlchem 854
- KSC584G8D
- ZLD0315
- MCNBNDUVWQEKNZ-UHFFFAOYSA-N
- BCP24513
- STL406711
- BBL034832
- SY035549
- 3-amino-4-methyl-benzoic acid ethyl ester
- AB1006378
- AB
- E1025
- SCHEMBL1927097
- AKOS000113551
- AG-777/09305050
- CS-B1330
- Ethyl3-amino-4-methylbenzoate
- Benzoic acid, 3-amino-4-methyl-, ethyl ester; 3-Amino-4-methylbenzoic acid ethyl ester; Ethyl 3-amino-4-methylbenzoate
- EN300-6510854
- W-204223
- Ethyl 3-amino-4-methylbenzoate;
- J57T9XUB43
- DB-070146
- DTXSID30504228
- MFCD01926538
- 41191-92-8
- AS-8511
-
- MDL: MFCD01926538
- Inchi: 1S/C10H13NO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3
- InChI Key: MCNBNDUVWQEKNZ-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC(C)=C(C=1)N)=O
Computed Properties
- Exact Mass: 179.09500
- Monoisotopic Mass: 179.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 52.3
Experimental Properties
- Density: 1.103±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 49.0 to 53.0 deg-C
- Boiling Point: 105°C/0.2mmHg(lit.)
- Solubility: Slightly soluble (1.2 g/l) (25 º C),
- PSA: 52.32000
- LogP: 2.33510
Ethyl 3-amino-4-methylbenzoate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
Ethyl 3-amino-4-methylbenzoate Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
Ethyl 3-amino-4-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E841204-25g |
Ethyl 3-amino-4-methylbenzoate |
41191-92-8 | 97% | 25g |
236.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10205-100g |
ethyl 3-amino-4-methylbenzoate |
41191-92-8 | 97% | 100g |
$100 | 2023-09-07 | |
| Fluorochem | 209805-1g |
Ethyl 3-amino-4-methylbenzoate |
41191-92-8 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 209805-5g |
Ethyl 3-amino-4-methylbenzoate |
41191-92-8 | 97% | 5g |
£19.00 | 2022-03-01 | |
| Fluorochem | 209805-10g |
Ethyl 3-amino-4-methylbenzoate |
41191-92-8 | 97% | 10g |
£33.00 | 2022-03-01 | |
| Fluorochem | 209805-25g |
Ethyl 3-amino-4-methylbenzoate |
41191-92-8 | 97% | 25g |
£52.00 | 2022-03-01 | |
| TRC | B433913-250mg |
Ethyl 3-Amino-4-methylbenzoate |
41191-92-8 | 250mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B433913-500mg |
Ethyl 3-Amino-4-methylbenzoate |
41191-92-8 | 500mg |
$ 65.00 | 2022-06-01 | ||
| TRC | B433913-2.5g |
Ethyl 3-Amino-4-methylbenzoate |
41191-92-8 | 2.5g |
$ 80.00 | 2022-06-01 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156550-100g |
Ethyl 3-amino-4-methylbenzoate |
41191-92-8 | >98.0% | 100g |
¥294.90 | 2023-09-03 |
Ethyl 3-amino-4-methylbenzoate Suppliers
Ethyl 3-amino-4-methylbenzoate Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on Ethyl 3-amino-4-methylbenzoate
Ethyl 3-amino-4-methylbenzoate (CAS 41191-92-8): Properties, Applications, and Industry Insights
Ethyl 3-amino-4-methylbenzoate (CAS 41191-92-8) is a versatile organic compound with significant applications in pharmaceuticals, agrochemicals, and specialty chemicals. This ester derivative of benzoic acid, featuring both amino and methyl functional groups, has garnered attention for its unique chemical properties and broad utility in synthetic chemistry. As researchers and industries increasingly focus on sustainable and efficient chemical processes, compounds like ethyl 3-amino-4-methylbenzoate play a pivotal role in developing novel solutions.
The molecular structure of 3-amino-4-methylbenzoate ethyl ester consists of a benzene ring substituted with an amino group at the 3-position, a methyl group at the 4-position, and an ethyl ester at the 1-position. This arrangement confers distinct reactivity patterns, making it valuable for pharmaceutical intermediates and fine chemical synthesis. Recent trends in green chemistry have highlighted the importance of such intermediates in reducing waste and improving atom economy in multi-step syntheses.
In pharmaceutical applications, ethyl 3-amino-4-methylbenzoate CAS 41191-92-8 serves as a key building block for various active pharmaceutical ingredients (APIs). Its structural features make it particularly useful in the synthesis of anti-inflammatory drugs and central nervous system agents. With the growing demand for personalized medicine and targeted therapies, the need for specialized intermediates like this compound continues to rise. Researchers are exploring its potential in developing new cancer therapeutics and neurological disorder treatments, aligning with current healthcare priorities.
The agrochemical industry also benefits from ethyl 3-amino-4-methyl benzoate, where it functions as a precursor for certain crop protection agents. As global agriculture faces challenges from climate change and pesticide resistance, there's increasing interest in developing more effective and environmentally friendly solutions. This compound's versatility allows for the creation of novel formulations that address these pressing concerns while meeting stringent regulatory requirements.
From a chemical perspective, CAS 41191-92-8 exhibits interesting properties that make it valuable for research and industrial applications. It typically appears as a white to light yellow crystalline powder with moderate solubility in organic solvents. The presence of both electron-donating (amino) and electron-withdrawing (ester) groups creates unique electronic characteristics that influence its reactivity in various chemical transformations. These properties are particularly relevant in organocatalysis and metal-organic framework synthesis, areas that have seen significant growth in recent years.
The synthesis of ethyl 3-amino-4-methylbenzoate typically involves esterification of the corresponding benzoic acid derivative or reduction of appropriate nitro compounds. Current research focuses on optimizing these processes to improve yields and reduce environmental impact. Recent advancements in flow chemistry and continuous processing have opened new possibilities for more efficient production of such specialty chemicals, addressing industry demands for sustainable manufacturing practices.
Market trends indicate growing demand for 3-amino-4-methylbenzoic acid ethyl ester, particularly in Asia-Pacific regions where pharmaceutical and agrochemical production is expanding rapidly. The compound's stability and relatively low toxicity profile make it attractive for various industrial applications. Furthermore, its compatibility with modern green chemistry principles positions it well in an era where environmental considerations are paramount in chemical production.
Quality control and analytical characterization of ethyl 3-amino-4-methylbenzoate are crucial for its applications. Standard analytical techniques including HPLC, GC-MS, and NMR spectroscopy are employed to ensure purity and confirm structural integrity. These quality assurance measures are particularly important given the compound's use in sensitive applications like pharmaceutical synthesis, where impurity profiles can significantly impact final product quality.
Storage and handling of CAS 41191-92-8 require standard precautions for organic compounds. It should be kept in tightly sealed containers, protected from moisture and light, at controlled temperatures. While not classified as hazardous under normal conditions, proper laboratory practices should always be followed when working with this chemical. These considerations align with broader industry movements toward responsible chemical management and workplace safety standards.
Future research directions for ethyl 3-amino-4-methylbenzoate may explore its potential in emerging fields such as biodegradable materials and renewable energy applications. The compound's structural features could make it valuable in developing new polymer systems or as a component in organic electronic materials. As the chemical industry continues to evolve toward more sustainable practices, versatile intermediates like this will likely find expanded applications across multiple sectors.
In conclusion, ethyl 3-amino-4-methylbenzoate (41191-92-8) represents an important chemical building block with diverse applications in modern chemistry. Its unique combination of functional groups, coupled with favorable physical and chemical properties, ensures its continued relevance in pharmaceutical, agrochemical, and specialty chemical industries. As research advances and industrial needs evolve, this compound is well-positioned to contribute to innovative solutions addressing some of today's most pressing scientific and technological challenges.
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